molecular formula C6H8N2O2 B1353676 ethyl 1H-pyrazole-3-carboxylate CAS No. 5932-27-4

ethyl 1H-pyrazole-3-carboxylate

Cat. No. B1353676
CAS RN: 5932-27-4
M. Wt: 140.14 g/mol
InChI Key: MSPOSRHJXMILNK-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrazole-3-carboxylate is a chemical compound that serves as a core structure for various synthetic derivatives with potential applications in medicinal chemistry and material science. The compound is characterized by the presence of a pyrazole ring, a five-membered heterocyclic structure containing nitrogen atoms, and an ester group at the 3-position.

Synthesis Analysis

The synthesis of ethyl 1H-pyrazole-3-carboxylate derivatives has been achieved through various methods. One approach involves the cyclocondensation reaction of ethyl 4-methoxy-2-oxoalk[cycloalk]-3-enoates with 2,4-dichlorophenyl hydrazine hydrochloride under ultrasound irradiation, yielding a series of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates with high regioselectivity and in good yields . Another method includes the highly regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate to produce ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates . Additionally, a one-pot synthesis of pyrazole-5-carboxylates has been reported using 1,3-dipolar cycloaddition of ethyl diazoacetate with α-methylene carbonyl compounds .

Molecular Structure Analysis

The molecular structure of ethyl 1H-pyrazole-3-carboxylate derivatives has been elucidated using various spectroscopic techniques, including X-ray crystallography and 2D NMR. For instance, the unexpected structures of certain pyrazole derivatives were determined unambiguously by these methods . The crystal structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction studies, revealing intermolecular hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

Ethyl 1H-pyrazole-3-carboxylate derivatives have been used as precursors in various chemical reactions. For example, ethyl 5- and 3-triflyloxy-1H-pyrazole-4-carboxylates have been employed in Sonogashira-type cross-coupling reactions with alkynes to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles, which can undergo cyclization to form different condensed pyrazoles . Moreover, the reactivity of ethyl 3-amino-1H-pyrazole-4-carboxylate with acetic anhydride has been studied, leading to N-acetylated derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 1H-pyrazole-3-carboxylate derivatives are influenced by their molecular structure. The compounds exhibit various intermolecular interactions that can affect their stability and reactivity. For instance, the antioxidant properties of a novel pyrazole derivative were evaluated in vitro, and the compound showed potential as an antioxidant through DPPH and hydroxyl radical scavenging methods . Additionally, the solubility, melting points, and other physicochemical parameters can be inferred from the structural data obtained through spectroscopic analysis.

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .
    • A specific derivative, 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide, was synthesized and found to cause 4 T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and most likely inducing apoptosis through DNA .
  • Organic Synthesis

    • Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .
  • Synthesis of Pyrazole Derivatives

    • Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
    • Pyrazole derivatives have been synthesized using diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Antibacterial Activity

    • A series of 1H-pyrazole-3-carboxylic acid derivatives were assessed for their antibacterial activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida .
  • Anti-inflammatory Activities

    • Certain indole derivatives of pyrazoles have shown anti-inflammatory activities . For example, 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol was found to be effective against carrageenan-induced edema in albino rats .
  • Synthesis of Pyrazole Derivatives

    • Pyrazoles, characterized by a five-membered heterocyclic structure featuring two neighboring nitrogen atoms, serve as a core element in various sectors of the chemical industry, including medicine and agriculture .
    • Pyrazole derivatives have been synthesized using diverse methods, from utilizing transition-metal catalysts and photoredox reactions to employing one-pot multicomponent processes, novel reactants, and innovative reaction types .
  • Antibacterial Activity

    • A series of 1H-pyrazole-3-carboxylic acid derivatives were assessed for their antibacterial activity against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida .
  • Anti-inflammatory Activities

    • Certain indole derivatives of pyrazoles have shown anti-inflammatory activities . For example, 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl) phenol was found to be effective against carrageenan-induced edema in albino rats .

Safety And Hazards

Ethyl 1H-pyrazole-3-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Pyrazole derivatives, including ethyl 1H-pyrazole-3-carboxylate, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their synthesis and properties continue to be a focus of research, with ongoing efforts to find new and improved applications .

properties

IUPAC Name

ethyl 1H-pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-2-10-6(9)5-3-4-7-8-5/h3-4H,2H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPOSRHJXMILNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 1H-pyrazole-3-carboxylate

CAS RN

5932-27-4
Record name Ethyl 1H-pyrazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To 1H-pyrazole-5-carboxylic acid (8.21 g, 73.2 mmol) in EtOH (100 mL) was added concentrated sulfuric acid (21.6 g, 220 mmol). The reaction mixture was heated to 80° C. for 16 hours. The mixture was cooled to ambient temperature and concentrated under reduced pressure. The residue was diluted with EtOAc (200 mL) and 2N NaOH aqueous solution was added until pH=8. The phases were separated and the organic phase was washed with saturated NaHCO3 aqueous solution (50 mL) and brine (20 mL), dried (Na2SO4), and concentrated to give the product (6.36 g).
Quantity
8.21 g
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
45
Citations
R Sridhar, PT Perumal, S Etti, G Shanmugam… - Bioorganic & medicinal …, 2004 - Elsevier
… Ethyl-1H-pyrazole-3-carboxylate was synthesized in 80% yield from ethyl pyruvate 2,4-dinitrophenyl hydrazone following the same procedure with 8 equiv of POCl 3 . The structure of …
Number of citations: 263 www.sciencedirect.com
SW Wright, EP Arnold, X Yang - Tetrahedron Letters, 2018 - Elsevier
… In conclusion, we have shown that the alkylation of ethyl 1H-pyrazole-3-carboxylate proceeds largely in favor of the formation of ethyl 1-substituted pyrazole-3-carboxylates. The use of a …
Number of citations: 9 www.sciencedirect.com
P Machado, GR Lima, M Rotta, HG Bonacorso… - Ultrasonics …, 2011 - Elsevier
… In a subsequent step, the hydrazone is cyclized in reflux of acetic acid for 24 h to provide the ethyl 1H-pyrazole-3-carboxylate derivative in 65% yield [12]. …
Number of citations: 38 www.sciencedirect.com
A Hanzlowsky, B Jelenčič, S Rečnik… - Journal of …, 2003 - Wiley Online Library
… product was determined by nmr: the 1H-nmr and 13C-nmr data were in agreement with the literature data for ethyl 1H-pyrazole-3-carboxylate (14) [20]. In the NOESY spectrum, a strong …
Number of citations: 45 onlinelibrary.wiley.com
MA Potopnyk, VS Matiichuk, MD Obushak - Russian Journal of Organic …, 2017 - Springer
Ethyl 1-aryl-4-acetyl-5-methyl-1H-pyrazole-3-carboxylates reacted with phenylhydrazine to give the corresponding hydrazones, ethyl 1-aryl-5-methyl-4-[1-(phenylhydrazinylidene)ethyl]-…
Number of citations: 4 link.springer.com
Y Yasuda, T Arakawa, Y Nawata, S Shimada… - Bioorganic & Medicinal …, 2015 - Elsevier
Hypoxia-inducible factor (HIF)-1 is well known as a promising target for cancer chemotherapy. By screening an in-house chemical library using a hypoxia-responsive luciferase reporter …
Number of citations: 25 www.sciencedirect.com
T Pan, C Xia, H Jiang, Z Zhang, X Zhu… - Chemical and …, 2017 - jstage.jst.go.jp
An efficient synthesis of ODM-201’s diastereomers has been developed from (R)-methyl 3-hydroxybutanoate or (S)-methyl 3-hydroxybutanoate, respectively, with high overall yield and …
Number of citations: 3 www.jstage.jst.go.jp
TB Goulart, AM Neves, MSP Soares… - Chemistry of …, 2020 - Springer
This paper reports a one-pot synthesis of 5-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxylates via cyclocondensation of 1,1,1-trichloro-4-methoxy-6-(4-methoxyphenyl)hex-3-en-2-…
Number of citations: 5 link.springer.com
JA Jiang, WB Huang, JJ Zhai, HW Liu, Q Cai, LX Xu… - Tetrahedron, 2013 - Elsevier
A concise ‘one-pot’ synthesis of a variety of 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylates has been developed in moderate to good yields with excellent regioselectivity. Less cost …
Number of citations: 37 www.sciencedirect.com
F Piscitelli, A Ligresti, G La Regina, V Gatti… - European journal of …, 2011 - Elsevier
New 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides were synthesized as cannabinoid (CB) receptor ligands. Compound 11 (CB 1 K i =2.3nM, CB 1 SI=163.6) showed CB 1 …
Number of citations: 17 www.sciencedirect.com

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